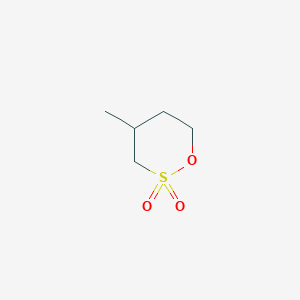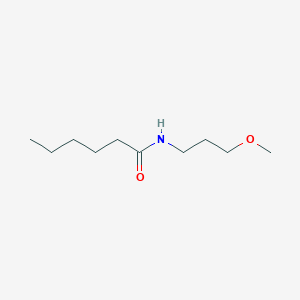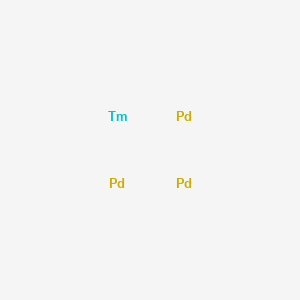
Palladium--thulium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–thulium (3/1) is a compound consisting of palladium and thulium in a 3:1 ratio Palladium is a lustrous, silvery-white metal known for its catalytic properties, while thulium is a rare earth element with unique magnetic and optical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–thulium (3/1) typically involves the reduction of palladium and thulium salts in a controlled environment. One common method is the co-precipitation technique, where palladium chloride and thulium nitrate are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–thulium (3/1) may involve high-temperature reduction processes. For example, a mixture of palladium oxide and thulium oxide can be reduced using hydrogen gas at elevated temperatures. This method ensures the formation of a homogenous alloy with the desired stoichiometry.
化学反应分析
Types of Reactions: Palladium–thulium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium and thulium oxides.
Reduction: It can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: Palladium–thulium (3/1) can participate in substitution reactions where ligands or other elements replace one of the metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an inert atmosphere.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Palladium oxide and thulium oxide.
Reduction: Metallic palladium and thulium.
Substitution: Various palladium and thulium complexes depending on the substituents used.
科学研究应用
Palladium–thulium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions.
Electronics: Due to its unique electrical properties, it is explored for use in electronic devices and sensors.
Materials Science: The magnetic and optical properties of thulium make the compound suitable for advanced materials research, including the development of new magnetic materials and optical devices.
Medicine: Research is ongoing into the potential use of palladium–thulium (3/1) in medical imaging and as a therapeutic agent due to its unique properties.
作用机制
The mechanism of action of palladium–thulium (3/1) in catalysis involves the activation of substrates through the formation of intermediate complexes. Palladium typically acts as the active site for catalytic reactions, facilitating the formation and breaking of chemical bonds. Thulium’s role may involve stabilizing the palladium center and enhancing the overall catalytic activity through electronic and steric effects.
相似化合物的比较
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of thulium, used in catalysis and materials science.
Palladium–lanthanum (3/1): Another rare earth metal alloy with applications in catalysis and electronics.
Palladium–gadolinium (3/1): Known for its magnetic properties and use in advanced materials research.
Uniqueness: Palladium–thulium (3/1) is unique due to the specific properties imparted by thulium, such as its magnetic and optical characteristics. These properties make it particularly valuable in applications requiring both catalytic activity and advanced material functionalities.
属性
CAS 编号 |
12594-98-8 |
|---|---|
分子式 |
Pd3Tm |
分子量 |
488.2 g/mol |
IUPAC 名称 |
palladium;thulium |
InChI |
InChI=1S/3Pd.Tm |
InChI 键 |
RUYIEUAQSPAGDU-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)
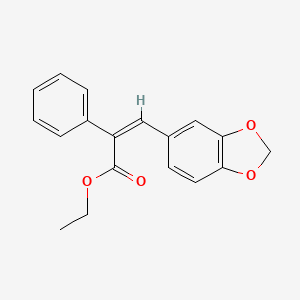

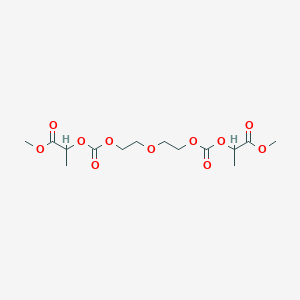
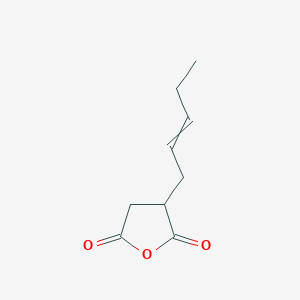
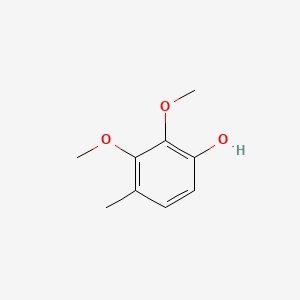
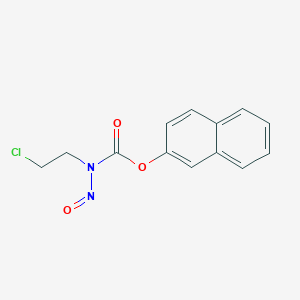
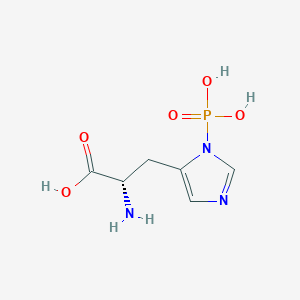
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)

